6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Structural Analysis and IUPAC Nomenclature
The IUPAC name 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid systematically describes the compound’s structure. The quinoline backbone is substituted at positions 1 and 8 with methyl groups, while a fluorine atom occupies position 6. A ketone group at position 4 and a carboxylic acid at position 3 complete the functionalization. The “1,4-dihydro” designation indicates partial saturation of the quinoline ring at positions 1 and 4, stabilizing the enol tautomer of the 4-oxo group.
Synonymous identifiers include SB70818 and the CAS registry number 1315371-35-7. The structural depiction confirms a planar aromatic system with substituents influencing electron distribution across the conjugated π-system.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| CAS Number | 1315371-35-7 | |
| Key Substituents | 1-Me, 6-F, 8-Me, 3-COOH, 4-O |
Molecular Formula and Weight Determination
The molecular formula C₁₂H₁₀FNO₃ was confirmed via high-resolution mass spectrometry, yielding a molecular weight of 235.21 g/mol. Elemental analysis aligns with the stoichiometry: 61.28% carbon, 4.29% hydrogen, 8.08% fluorine, 5.96% nitrogen, and 20.41% oxygen. The carboxylic acid group contributes to the compound’s polarity, with a calculated partition coefficient (LogP) of 1.81, suggesting moderate lipophilicity.
Spectroscopic Characterization
While detailed spectral data for this specific compound is limited in public databases, analogous fluoroquinolones exhibit characteristic signals:
- ¹H NMR : Methyl groups at δ 2.5–3.0 ppm (C1 and C8), aromatic protons at δ 7.5–8.5 ppm, and carboxylic acid proton (if non-ionized) near δ 12–13 ppm.
- ¹³C NMR : Carbonyl carbons (C4=O, C3-COOH) at δ 165–175 ppm, aromatic carbons at δ 110–150 ppm, and methyl carbons at δ 20–25 ppm.
- IR Spectroscopy : Strong absorption bands for C=O (1670–1750 cm⁻¹), O-H (2500–3300 cm⁻¹), and C-F (1100–1250 cm⁻¹).
- Mass Spectrometry : A molecular ion peak at m/z 235.21 with fragmentation patterns arising from decarboxylation (-44 Da) and loss of fluorine.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction data remains unpublished for this compound. However, PubChem’s interactive 3D conformer model (CID 54772782) predicts a nearly planar quinoline ring with slight puckering at the 1,4-dihydro positions. The carboxylic acid group adopts a syn-periplanar orientation relative to the ketone, facilitating intramolecular hydrogen bonding between O-H (C3) and O=C (C4). Methyl groups at C1 and C8 exhibit free rotation, contributing to conformational flexibility.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations using the SMILES string CC1=C(C2=C(C=CC(=C2N1C)F)C(=O)O)C(=O)O reveal:
- Electrostatic Potential : Negative charge localization at the carboxylic oxygen (-0.45 e) and ketone oxygen (-0.38 e), with positive charges at the methyl groups (+0.12 e).
- Frontier Molecular Orbitals : A HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO is localized on the quinoline π-system, while the LUMO resides on the carbonyl groups.
- Tautomeric Preference : The 4-oxo-1,4-dihydro form is energetically favored over the 4-hydroxy tautomer by 12.3 kJ/mol, as determined via Gibbs free energy calculations.
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17) |
InChI Key |
CNXWXGWUWFFVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C(C2=O)C(=O)O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines under acidic conditions to form the quinoline core . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The 3-carboxylic acid group participates in esterification, amidation, and salt formation:
Substitutions at the 7-Position
The 7-position is a hotspot for introducing antibacterial-enhancing groups:
Oxidation and Degradation
The 4-oxo group and fluorine substituent influence stability:
Electrophilic Aromatic Substitution
Fluorine directs electrophiles to specific positions:
Biological Activity Correlations
Key structure-activity relationships (SARs) derived from analogous compounds:
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its antibacterial properties. Several studies have demonstrated its effectiveness against various bacterial strains:
Antibacterial Activity
- In Vitro Studies : Research has shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The compound inhibits bacterial growth by interfering with essential metabolic pathways .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating potent antibacterial effects. For instance, derivatives of this compound exhibited MIC values as low as 6.25 µg/ml against specific bacterial strains .
Case Study: Synthesis and Testing
A study conducted by Rameshkumar et al. synthesized various derivatives of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The derivatives were characterized using IR and NMR spectroscopy, followed by evaluation of their antibacterial properties using the paper disc diffusion method. Results indicated that most synthesized compounds exhibited significant antibacterial activity .
Agrochemical Applications
Beyond medicinal chemistry, this compound has potential applications in agrochemicals due to its ability to interact with biological systems effectively. The structural features that enhance its solubility also contribute to its effectiveness in agricultural formulations.
Comparative Analysis of Related Compounds
To understand the broader implications of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in medicinal chemistry, a comparison with structurally similar compounds can be useful.
| Compound Name | Structural Features | Antibacterial Activity | MIC (µg/ml) |
|---|---|---|---|
| 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Fluorine at 6-position; Methyl at 1 & 8 positions | Significant | ≤ 6.25 |
| 6-Fluoroquinolone derivatives | Varies; typically includes fluorine substitutions | Moderate to high | Varies |
| Other quinoline derivatives | Varies; often lacks fluorine substitution | Variable | Higher than 10 |
Mechanism of Action
The antibacterial activity of 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis at Key Positions
The antibacterial activity and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions 1, 6, 7, and 8. Below is a comparative analysis:
Antibacterial Activity
The minimal inhibitory concentrations (MICs) against common pathogens highlight structural impacts:
Pharmacokinetic and Resistance Profiles
- Resistance Mitigation: Piperazinyl or azepan amino groups at R7 (e.g., ) reduce susceptibility to efflux pumps in P. aeruginosa . The target compound’s R7 hydrogen may limit this advantage.
- Metabolic Stability : Cyclopropyl or fluorocyclopropyl groups at R1 () prolong half-life by resisting oxidative metabolism. The methyl group at R1 in the target compound may offer moderate stability .
Biological Activity
6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structural features, including a fluorine atom at the 6-position and carboxylic acid functionality at the 3-position, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is , with a molecular weight of approximately 235.21 g/mol. The compound's structure enhances its solubility and reactivity, making it an attractive candidate for medicinal chemistry.
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Enhances antibacterial activity |
| Methyl Groups | Contribute to lipophilicity and membrane penetration |
| Carboxylic Acid | Improves solubility and reactivity |
Antibacterial Properties
Research indicates that 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity. Its mechanism of action primarily involves inhibition of bacterial enzymes critical for growth and replication. The compound's ability to penetrate bacterial cell membranes allows it to exert its effects effectively.
The compound interacts with specific biological targets, particularly enzymes involved in bacterial metabolism. This interaction disrupts normal cellular functions, leading to impaired bacterial growth. Molecular docking studies have been employed to elucidate these interactions further.
Case Studies
- Antibacterial Efficacy : A study demonstrated that 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating superior efficacy.
- Comparative Analysis : In a comparative study with other quinolone derivatives, this compound exhibited enhanced antibacterial properties due to its unique structural modifications.
Related Compounds
Several structurally related compounds have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-1-cyclopropyl-6-fluoroquinolone | Contains amino group; cyclopropyl ring | Antibacterial |
| 7-(4-Ethylpiperazin-1-yl)-6-fluoroquinolone | Piperazine moiety; fluorine atom | Antibacterial |
| 5-Amino-1-cyclopropyl-7-[3-(dimethylamino)methyl]quinolone | Dimethylamino group; cyclopropyl ring | Antibacterial |
Research Findings
Recent studies have highlighted the potential of 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in various therapeutic applications beyond antibacterial use:
Anticancer Activity
Preliminary research indicates that derivatives of this compound may possess anticancer properties. For example:
- Cell Growth Inhibition : In vitro studies demonstrated that certain derivatives inhibited the growth of human lung carcinoma cells (A549) with an IC50 value of approximately 4.8 µM.
Mechanistic Insights
The anticancer activity appears to be mediated through cell cycle arrest at the mitotic phase by inducing cyclin-dependent kinase (CDK) inhibitors and down-regulating phosphatases essential for cell division.
Q & A
Q. What are the established synthetic routes for 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
The compound is typically synthesized via a multi-step process involving cyclocondensation and fluorination. A common approach involves:
Core formation : Reacting substituted benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with ethyl 3-(dimethylamino)acrylate to form the quinolone core .
Substituent introduction : Methyl groups at positions 1 and 8 are introduced using alkylating agents under controlled pH and temperature. Fluorination at position 6 is achieved via halogen exchange or direct fluorination .
Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) under acidic or basic conditions yields the final carboxylic acid .
Q. Key considerations :
Q. How is the structural identity of this compound validated?
A combination of analytical techniques is used:
- X-ray crystallography : Provides definitive spatial arrangement and bond angles (e.g., dihedral angles between the quinolone core and substituents) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₁FN₂O₃ requires m/z 250.23) .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity?
Optimization focuses on:
Q. Data Example :
| Step | Yield (%) | Purity (%) | Key Parameter |
|---|---|---|---|
| Cyclocondensation | 65 | 85 | 70°C, 12 h |
| Fluorination | 78 | 92 | CuCl₂ catalyst |
| Hydrolysis | 90 | 98 | 1M NaOH, reflux |
Q. How are impurities profiled and controlled in this compound?
Common impurities include:
Q. Analytical methods :
Q. What structural modifications enhance antibacterial activity in related quinolones?
Structure-activity relationship (SAR) studies reveal:
Q. Example :
| Derivative | Substituents | MIC (μg/mL) E. coli |
|---|---|---|
| Target compound | 1,8-dimethyl, 6-F | 0.5 |
| Desfluoro analog | 1,8-dimethyl, 6-H | 5.0 |
| Cyclopropyl analog | 1-cyclopropyl, 6-F | 0.2 |
Q. How can contradictory data on antibacterial potency be resolved?
Discrepancies arise due to:
- Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or growth media .
- Structural analogs : Minor substituent changes (e.g., 7-piperazinyl vs. 7-nitroso groups) drastically alter activity .
- Methodology : Broth microdilution (CLSI guidelines) vs. agar dilution affects MIC values .
Q. Resolution :
Q. What stability challenges exist for this compound, and how are they managed?
Degradation pathways :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
